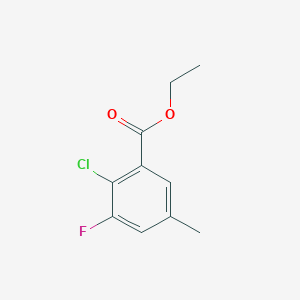

Ethyl 2-chloro-3-fluoro-5-methylbenzoate

Description

Ethyl 2-chloro-3-fluoro-5-methylbenzoate is a substituted benzoate ester featuring chlorine, fluorine, and methyl groups on the aromatic ring.

Properties

IUPAC Name |

ethyl 2-chloro-3-fluoro-5-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO2/c1-3-14-10(13)7-4-6(2)5-8(12)9(7)11/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUXZHULJMJGROO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)C)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-chloro-3-fluoro-5-methylbenzoate can be synthesized through the esterification of 2-chloro-3-fluoro-5-methylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-chloro-3-fluoro-5-methylbenzoate undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products:

Nucleophilic substitution: Formation of substituted benzoates depending on the nucleophile used.

Hydrolysis: 2-chloro-3-fluoro-5-methylbenzoic acid and ethanol.

Reduction: 2-chloro-3-fluoro-5-methylbenzyl alcohol.

Scientific Research Applications

Ethyl 2-chloro-3-fluoro-5-methylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Medicine: It serves as a precursor for the development of new drugs with potential therapeutic effects.

Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-3-fluoro-5-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways . The presence of electron-withdrawing groups like chlorine and fluorine can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Key Findings :

- Positional Isomerism : The 2-Cl, 3-F arrangement in the target compound may reduce steric hindrance compared to 3-Cl, 2-F or 2-Cl, 5-F configurations, influencing solubility and crystallization tendencies .

Comparison with Functional Group Variants

Table 2: Functional Group Variations in Benzoate Esters

| Compound Name | CAS Number | Substituent Positions | Key Functional Groups | Molecular Formula |

|---|---|---|---|---|

| This compound | Not provided | 2-Cl, 3-F, 5-CH₃ | Ester, Halogens, Methyl | C₁₀H₁₀ClFO₂ |

| Ethyl 2-amino-5-fluoro-3-methylbenzoate | 939993-44-9 | 2-NH₂, 5-F, 3-CH₃ | Ester, Amine, Halogen, Methyl | C₁₀H₁₂FNO₂ |

Key Findings :

- Amino vs. Chlorine Substituents: The replacement of chlorine with an amino (-NH₂) group (CAS 939993-44-9) introduces hydrogen-bonding capability, likely improving water solubility and shifting applications toward pharmaceutical intermediates (e.g., antimalarial or antiviral agents) rather than agrochemicals .

- Electron Density: The electron-donating amino group in the variant contrasts with the electron-withdrawing halogens in the target compound, altering electrophilic aromatic substitution preferences .

Comparison with Agrochemical Benzoate Derivatives

Key Findings :

- Structural Divergence : Unlike sulfonylurea-based herbicides (e.g., metsulfuron methyl ester), the target compound lacks the triazine and sulfonylurea moieties critical for acetolactate synthase (ALS) inhibition, a common herbicidal mechanism .

- Halogen Roles : The chlorine and fluorine in the target compound may contribute to lipophilicity, enhancing membrane permeability in pesticidal applications, though further derivatization (e.g., adding sulfonyl groups) would be required for ALS-targeted activity .

Biological Activity

Ethyl 2-chloro-3-fluoro-5-methylbenzoate is an organic compound with notable biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on various research findings.

This compound has the molecular formula and a molecular weight of approximately 216.64 g/mol. Its structure includes a benzoate moiety with chlorine and fluorine substituents that enhance its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The halogen substituents (chlorine and fluorine) increase the compound's electrophilicity, enabling it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to:

- Enzyme Inhibition : The compound can inhibit various enzymes, impacting metabolic pathways.

- Receptor Modulation : It may modulate receptor activities, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. In vitro studies have shown its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis or function, leading to cell lysis.

Anticancer Potential

This compound has been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways. This effect is mediated through the compound's ability to trigger oxidative stress within the cells, leading to DNA damage and cell death.

Case Studies and Research Findings

- Antiviral Activity : A study explored the potential of this compound as an antiviral agent against hepatitis B virus (HBV). The compound showed inhibition of HBV replication in cell-based assays, suggesting its potential as a therapeutic candidate for viral infections .

- Enzyme Interaction Studies : In biochemical assays, this compound was found to interact with cytochrome P450 enzymes, influencing drug metabolism pathways. This interaction may affect the pharmacokinetics of co-administered drugs .

- Cellular Effects : Research has indicated that this compound can modulate gene expression related to detoxification processes in human liver cells, enhancing the metabolism of xenobiotics .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.